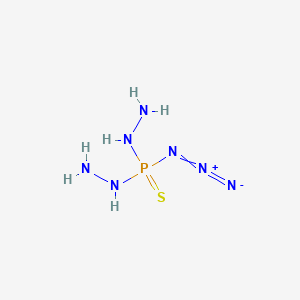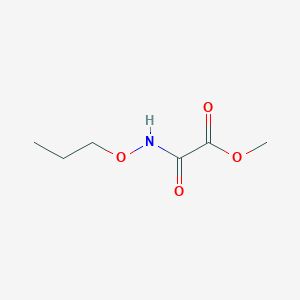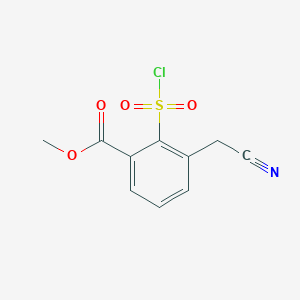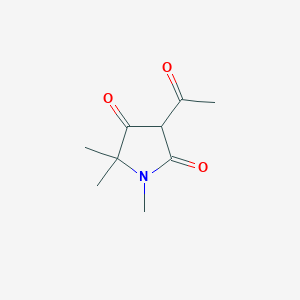
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a 6-chloro-3,4-dihydro-2H-1-benzopyran moiety It is a white solid that is sparingly soluble in water but readily soluble in organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzonitrile with 6-chloro-3,4-dihydro-2H-1-benzopyran under specific conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid like aluminum chloride. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 4-chlorotoluene to produce 4-chlorobenzonitrile, which is then reacted with 6-chloro-3,4-dihydro-2H-1-benzopyran. The ammoxidation process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at high temperatures (around 400-500°C) .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like chlorine (Cl₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzonitrile: A simpler compound with a similar nitrile group but lacking the benzopyran moiety.
6-Chloro-3,4-dihydro-2H-1-benzopyran: A compound with a similar benzopyran structure but without the nitrile group.
Uniqueness
Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)- is unique due to the combination of the benzonitrile and benzopyran moieties, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
135014-51-6 |
|---|---|
Formule moléculaire |
C16H12ClNO |
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
4-(6-chloro-3,4-dihydro-2H-chromen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-8-16-13(9-14)5-7-15(19-16)12-3-1-11(10-18)2-4-12/h1-4,6,8-9,15H,5,7H2 |
Clé InChI |
BORVVVOHURDDFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)

![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)




![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
